molecular formula C14H19ClN4O4S3 B2949040 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903503-40-1

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2949040
CAS No.: 1903503-40-1
M. Wt: 438.96
InChI Key: GSLVDVBYHFEWEO-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H19ClN4O4S3 and its molecular weight is 438.96. The purity is usually 95%.
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Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H16ClN4O4S2C_{16}H_{16}ClN_4O_4S_2 with a molecular weight of approximately 415.018 g/mol. The structure features two sulfonyl groups, a chlorothiophen moiety, and an imidazole ring, which are significant for its biological interactions.

Pharmacological Properties

Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones have shown notable activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The introduction of sulfur atoms in the structure is believed to enhance biological activity .

Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant effects. In one study, imidazole derivatives demonstrated protective effects in maximal electroshock seizure models without significant neurotoxicity, suggesting potential applications in epilepsy treatment .

Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors related to inflammation and cellular proliferation. For example, compounds targeting 5-lipoxygenase (5-LO) have been noted for their role in inhibiting leukotriene synthesis, which is crucial in inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by various structural modifications:

Structural FeatureModification Effect
Sulfonyl Groups Enhance solubility and bioavailability
Chlorothiophen Moiety Increases potency against specific targets
Imidazole Ring Contributes to receptor binding affinity

Studies suggest that modifications to the imidazole ring can significantly impact the compound's lipophilicity and metabolic stability, thereby influencing its pharmacokinetic properties .

Case Studies

  • Preclinical Studies on Anticancer Activity : A related compound demonstrated effective inhibition of tumor growth in xenograft models. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting the importance of the sulfonamide moiety in enhancing therapeutic efficacy .
  • Anticonvulsant Screening : In a series of experiments evaluating imidazole derivatives for anticonvulsant properties, one compound exhibited significant protection against seizures with minimal side effects on liver enzymes, indicating a favorable safety profile .
  • Inflammatory Response Modulation : Compounds structurally similar to the target molecule have shown promise in modulating inflammatory responses by inhibiting key enzymes involved in leukotriene synthesis, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane?

The synthesis typically involves:

  • Chlorination of intermediates : Use of SOCl₂ to convert hydroxyl or methylol groups to chloromethyl derivatives, as demonstrated in the preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
  • Sulfonylation : Sequential sulfonylation of the diazepane core using activated sulfonyl chlorides (e.g., 5-chlorothiophene-2-sulfonyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride) under inert conditions.
  • Tetrakis(dimethylamino)ethylene (TDAE) methodology : For coupling aromatic carbonyl or α-carbonyl esters to imidazole-containing intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H-NMR : Assign signals for methyl groups (e.g., δ 2.51 ppm for CH₃ in imidazole derivatives), sulfonyl-linked protons, and diazepane ring protons .
  • X-ray crystallography : Resolve stereochemical ambiguities and confirm sulfonyl group orientation, as applied in structurally related compounds like 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns, especially for nitro- or halogen-containing derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Flow chemistry integration : Use continuous-flow reactors to enhance mixing efficiency and control exothermic reactions during sulfonylation steps. This approach reduces side products and improves scalability .
  • Parameter screening : Apply fractional factorial designs to test variables (temperature, reagent stoichiometry, solvent polarity) and identify optimal conditions for sulfonyl group activation .
  • Statistical modeling : Develop response surface models to predict yield outcomes under varying conditions .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR-derived coupling constants with X-ray torsion angles to confirm conformational stability. For example, discrepancies in imidazole ring puckering can arise from solution vs. solid-state dynamics .
  • Dynamic NMR studies : Probe temperature-dependent spectral changes to identify flexible moieties (e.g., diazepane ring) that may adopt multiple conformations in solution .

Q. What computational strategies predict the compound’s biological interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to γ-aminobutyric acid (GABA) receptors, leveraging structural analogs of benzodiazepine derivatives .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., blood-brain barrier permeability) using QSAR models trained on diazepane derivatives .
  • Density Functional Theory (DFT) : Calculate sulfonyl group electrophilicity to anticipate reactivity in biological systems .

Q. How can regioselectivity challenges in sulfonylation be addressed?

  • Protecting group strategies : Temporarily block reactive sites on the diazepane ring (e.g., using Boc groups) to direct sulfonylation to desired positions .
  • Catalytic control : Employ transition-metal catalysts (e.g., Pd) to enhance selectivity during coupling reactions, as seen in triazole-thioether syntheses .

Q. Methodological Considerations

  • Contradiction analysis : When biological activity data conflicts with computational predictions, validate assays using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to rule out experimental artifacts .
  • Crystallization challenges : For hygroscopic intermediates, use mixed solvents (e.g., isopropyl alcohol/hexane) to improve crystal quality for X-ray analysis .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4S3/c1-11-16-13(10-17(11)2)25(20,21)18-6-3-7-19(9-8-18)26(22,23)14-5-4-12(15)24-14/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVDVBYHFEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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